molecular formula C16H11FN2OS B2864184 11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one CAS No. 326881-73-6

11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one

Cat. No.: B2864184
CAS No.: 326881-73-6
M. Wt: 298.34
InChI Key: DZAPSETWJSNMRG-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused ring system with sulfur (thia) and nitrogen (diaza) atoms. The 4-fluorophenyl substituent at position 11 introduces electron-withdrawing properties, which may influence its electronic configuration, solubility, and intermolecular interactions. The bicyclic core includes a seven-membered ring fused with smaller rings, creating a rigid scaffold that could enhance binding affinity in biological systems or stability in synthetic applications. While direct experimental data on this compound are sparse, its structural features align with pharmacologically active tricyclic frameworks, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-(4-fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-11-7-5-10(6-8-11)14-9-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAPSETWJSNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one typically involves the reaction of 2-mercaptobenzimidazole with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired thiazino[3,2-a]benzoimidazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazino[3,2-a]benzoimidazole derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs, based on available literature, include:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
  • 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

These analogs share a tricyclic backbone but differ in substituents and heteroatom placement. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Feature 11-(4-Fluorophenyl)-10-thia-1,8-diazatricyclo[...]-13-one 9-(4-Methoxyphenyl)-IIi 9-(4-Hydroxyphenyl)-IIj
Aromatic Substituent 4-Fluorophenyl (electron-withdrawing) 4-Methoxyphenyl (electron-donating) 4-Hydroxyphenyl (polar, H-bonding)
Heteroatoms 1 S (thia), 2 N (diaza) 2 S (dithia), 1 N (aza) 2 S (dithia), 1 N (aza)
Ring System Tricyclo[7.4.0.0²,⁷] (smaller core) Tetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] (larger, more strained) Same as IIi
Functional Group Ketone (C=O at position 13) Ketone (C=O at position 4) Ketone (C=O at position 4)

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy or hydroxy groups in IIi and IIj, which may improve membrane permeability .

Ring Strain and Reactivity :

  • The larger tetracyclic system in IIi/IIj introduces higher ring strain, which might predispose these compounds to ring-opening reactions or reduced thermal stability compared to the tricyclic target molecule.

Research Findings and Implications

  • Synthetic Challenges : The tricyclic core of the target compound likely requires precise control of cyclization conditions, as seen in analogous systems where sulfur and nitrogen placement dictates reaction pathways .
  • Analytical Characterization : Structural elucidation of such compounds often relies on X-ray crystallography (e.g., SHELX software for refinement ) and spectral techniques (e.g., NMR, IR) described for IIi/IIj .

Biological Activity

11-(4-fluorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one is a complex organic compound belonging to the class of diazatricyclo compounds. Its unique structure includes a sulfur atom and multiple double bonds, which may confer significant biological activities. This article reviews the biological activity of this compound based on available research findings.

Molecular Structure

The compound's molecular formula is C14H11FN4SC_{14}H_{11}FN_4S with a molecular weight of approximately 254.26 g/mol. The distinct features of its structure include:

  • Tricyclic framework : Incorporating nitrogen and sulfur atoms.
  • Tetraene nature : Characterized by four conjugated double bonds.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

  • Antimicrobial properties : Many diazatricyclo compounds have shown effectiveness against various bacterial strains.
  • Anticancer potential : Some studies suggest that these compounds can inhibit the proliferation of cancer cells through modulation of signaling pathways.
  • Enzyme inhibition : The presence of specific functional groups may enable interactions with enzymes relevant in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of related diazatricyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.
  • Anticancer Studies :
    • In vitro tests demonstrated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve interference with cell cycle regulation.
  • Enzyme Interaction :
    • Preliminary assays indicated that the compound might inhibit certain enzymes associated with metabolic syndromes, suggesting potential applications in drug development for diabetes and obesity management.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialDiazatricyclo derivativesInhibition of bacterial growth
AnticancerSimilar heterocyclesInduction of apoptosis in cancer cells
Enzyme InhibitionKetone derivativesModulation of metabolic enzymes

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in disease pathways.
  • Signal Pathway Modulation : It may alter signaling cascades critical for cell survival and proliferation.

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